3-(3-Methylphenoxy)propanenitrile
Overview
Description
3-(3-Methylphenoxy)propanenitrile is a chemical compound with the linear formula C10H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(3-Methylphenoxy)propanenitrile contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Nitriles, such as 3-(3-Methylphenoxy)propanenitrile, can undergo various reactions. They can be hydrolyzed (both under acidic and basic conditions) to form carboxylic acids . They can also be reduced to form primary amines . Furthermore, nitriles can react with Grignard reagents .Scientific Research Applications
Theoretical Studies and Molecular Analysis
- Intramolecular Interactions : A theoretical study on nitriles, including variants like 3-chloro-propanenitrile, highlights the significance of intramolecular hydrogen bonds and anomeric interactions. This research is crucial for understanding the molecular behavior of 3-(3-Methylphenoxy)propanenitrile (Fernández, Vázquez, & Ríos, 1992).
- Conformational Flexibility : Investigations into molecules like 3-(2-methylphenoxy)propane-1,2-diol, a structurally similar compound, provide insights into the conformational flexibility, which is significant for understanding the physical and chemical properties of 3-(3-Methylphenoxy)propanenitrile (Écija et al., 2014).
Industrial and Chemical Applications
- Antimicrobial Additives in Lubricants : A study on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane demonstrates its effectiveness as antimicrobial additives in lubricating oils. This suggests potential industrial applications for 3-(3-Methylphenoxy)propanenitrile derivatives in maintaining machinery hygiene (Mammadbayli et al., 2018).
- Catalysis in Chemical Synthesis : The use of metal Schiff base complexes for the conversion of epoxides to β-hydroxy nitriles, including derivatives of propanenitrile, highlights the role of 3-(3-Methylphenoxy)propanenitrile in synthetic chemistry and pharmaceutical compound production (Naeimi & Moradian, 2006).
Safety And Hazards
properties
IUPAC Name |
3-(3-methylphenoxy)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQPPJEJMSLCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30525377 | |
Record name | 3-(3-Methylphenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30525377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenoxy)propanenitrile | |
CAS RN |
25268-06-8 | |
Record name | 3-(3-Methylphenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30525377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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